molecular formula C19H22ClN3O3S B3037764 2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588692-38-0

2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B3037764
CAS RN: 588692-38-0
M. Wt: 407.9 g/mol
InChI Key: SDPIVVMDWSZLEH-UHFFFAOYSA-N
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Description

2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties Research on related compounds emphasizes the importance of synthetic pathways to create novel structures with potential biological activities. For instance, studies on the synthesis and structural properties of novel substituted thiazolidin-4-ones highlight the versatile synthetic routes available for creating compounds with significant biological properties (Issac & Tierney, 1996)[https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt]. Such methodologies could be applicable to the synthesis of the compound , focusing on optimizing its yield and purity for further research applications.

Biological and Pharmacological Applications Compounds containing similar structural motifs have been explored for their antitumor activities. The review on imidazole derivatives, including their role in antitumor activity, provides insights into how similar compounds could be evaluated for their biological efficacy against various types of cancers (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009)[https://consensus.app/papers/imidazole-derivatives-antitumor-activity-review-iradyan/9d79a8a8a13d5376b6ca2ae9795ae42d/?utm_source=chatgpt]. This suggests that the compound could be a candidate for further evaluation in oncological research.

Material Science and Other Applications Research on the applications of tert-butanesulfinamide in the synthesis of N-heterocycles highlights the utility of compounds with tert-butyl groups in material science and as intermediates in the synthesis of biologically active molecules (Philip, Radhika, Saranya, & Anilkumar, 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt]. The presence of tert-butyl groups in the compound of interest may similarly influence its physical properties and reactivity, making it valuable for the development of novel materials or pharmaceuticals.

properties

IUPAC Name

2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-19(2,3)10-4-6-12-15(8-10)27-17(21)16(12)18(24)22-14-9-11(23(25)26)5-7-13(14)20/h5,7,9-10H,4,6,8,21H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPIVVMDWSZLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110305
Record name 2-Amino-N-(2-chloro-5-nitrophenyl)-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS RN

588692-38-0
Record name 2-Amino-N-(2-chloro-5-nitrophenyl)-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-chloro-5-nitrophenyl)-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-amino-6-tert-butyl-N-(2-chloro-5-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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